molecular formula C22H20N4O3 B2624048 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1903604-21-6

3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2624048
CAS No.: 1903604-21-6
M. Wt: 388.427
InChI Key: YJRSRYKADHJVNW-UHFFFAOYSA-N
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Description

3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through a cyclization reaction with formamide under acidic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized from indole-3-carboxaldehyde through a series of reactions including reduction and acylation.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling Reactions: The final step involves coupling the indole derivative with the quinazoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of reduced indole or quinazoline derivatives.

    Substitution: Formation of substituted indole or quinazoline derivatives.

Scientific Research Applications

3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.

Mechanism of Action

The mechanism of action of 3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(1H-indole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Unique due to its specific combination of indole, piperidine, and quinazoline moieties.

    Indole-3-carboxaldehyde derivatives: Similar in having the indole moiety but lacking the quinazoline core.

    Quinazoline-2,4-dione derivatives: Similar in having the quinazoline core but lacking the indole moiety.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c27-20(17-13-23-18-7-3-1-5-15(17)18)25-11-9-14(10-12-25)26-21(28)16-6-2-4-8-19(16)24-22(26)29/h1-8,13-14,23H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSRYKADHJVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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